An In-depth Technical Guide to the Chemical Properties of 2-(Trimethylsilyloxy)ethyl Methacrylate
An In-depth Technical Guide to the Chemical Properties of 2-(Trimethylsilyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS) is a functional methacrylate monomer of significant interest in the fields of polymer chemistry, materials science, and particularly in the development of biomedical materials and drug delivery systems. Its unique chemical structure, featuring a polymerizable methacrylate group and a hydrolytically labile trimethylsilyl ether, allows for the synthesis of well-defined polymers with protected hydroxyl functionalities. This "protecting group" strategy is pivotal for employing controlled radical polymerization techniques, which are often sensitive to acidic protons present in unprotected hydroxyl groups. Subsequent facile deprotection yields poly(2-hydroxyethyl methacrylate) (PHEMA), a well-known, biocompatible, and hydrophilic polymer widely used in biomedical applications. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and deprotection of HEMA-TMS, tailored for professionals in research and development.
Chemical and Physical Properties
2-(Trimethylsilyloxy)ethyl methacrylate is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents but has limited solubility in water.[1] The presence of the trimethylsilyloxy group enhances its solubility in organic solvents and protects the hydroxyl group from unwanted side reactions.[1]
Table 1: Physical and Chemical Properties of 2-(Trimethylsilyloxy)ethyl Methacrylate
| Property | Value | Reference |
| CAS Number | 17407-09-9 | [2] |
| Molecular Formula | C₉H₁₈O₃Si | [2] |
| Molecular Weight | 202.32 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.928 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.428 | [3] |
| Boiling Point | 65 °C | |
| Flash Point | 77 °C (closed cup) | [3] |
| Vapor Pressure | <5 mmHg at 25 °C | [3] |
| Solubility | Soluble in common organic solvents, limited solubility in water | [1] |
| IUPAC Name | 2-(trimethylsilyloxy)ethyl 2-methylprop-2-enoate | [2] |
| InChI | InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3 | [2] |
| InChIKey | WUGOQZFPNUYUOO-UHFFFAOYSA-N | [2] |
| SMILES | CC(=C)C(=O)OCCO--INVALID-LINK--(C)C | [2] |
Spectroscopic Data
The structural confirmation of 2-(trimethylsilyloxy)ethyl methacrylate is typically achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data of 2-(Trimethylsilyloxy)ethyl Methacrylate
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 6.13 (s, 1H, C=CH₂), 5.58 (s, 1H, C=CH₂), 4.28 (t, 2H, -COOCH₂-), 3.68 (t, 2H, -CH₂OSi-), 1.95 (s, 3H, -C(CH₃)=), 0.03 (s, 9H, -Si(CH₃)₃) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.2 (C=O), 136.4 (=C(CH₃)-), 125.3 (C=CH₂), 66.8 (-COOCH₂-), 60.9 (-CH₂OSi-), 18.3 (-C(CH₃)=), -1.5 (-Si(CH₃)₃) | [4] |
| FTIR (neat) | ν (cm⁻¹): 2962 (C-H stretch), 1716 (C=O stretch, ester), 1636 (C=C stretch, alkene), 1249 (Si-C stretch), 1067 (C-O stretch), 842, 760 (Si-(CH₃)₃) | [4] |
| Mass Spec (EI-HRMS) | m/z: Calculated for C₉H₁₈O₃Si: 202.1025; Found: 202.1025 | [2] |
Experimental Protocols
Synthesis of 2-(Trimethylsilyloxy)ethyl Methacrylate
A common method for the synthesis of HEMA-TMS involves the silylation of 2-hydroxyethyl methacrylate (HEMA) with trimethylchlorosilane in the presence of a base to neutralize the HCl byproduct.
Methodology:
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In a three-neck flask equipped with a stirrer and a dropping funnel, dissolve 26 g (0.2 moles) of 2-hydroxyethyl methacrylate and 16 g of pyridine in 200 ml of carbon tetrachloride.
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At room temperature, slowly add 107.5 g (0.2 moles) of trimethylchlorosilane to the solution over 30 minutes. A precipitate of pyridine hydrochloride will form.
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After the addition is complete, filter the reaction mixture to remove the precipitate.
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Remove the carbon tetrachloride from the filtrate using a rotary evaporator.
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Distill the remaining liquid under reduced pressure to obtain 2-(trimethylsilyloxy)ethyl methacrylate.
Caption: Synthesis workflow for 2-(trimethylsilyloxy)ethyl methacrylate.
Controlled Radical Polymerization of 2-(Trimethylsilyloxy)ethyl Methacrylate
HEMA-TMS is an ideal monomer for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Example Protocol for ATRP of HEMA-TMS (Adapted from similar methacrylate polymerizations):
Note: This is a generalized procedure and may require optimization.
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Reagents:
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Monomer: 2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS), passed through a basic alumina column to remove inhibitor.
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Initiator: Ethyl α-bromoisobutyrate (EBiB).
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Catalyst: Copper(I) bromide (CuBr).
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Ligand: 2,2'-Bipyridine (bpy).
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Solvent: Anisole or another suitable anhydrous solvent.
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-
Procedure:
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To a Schlenk flask, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).
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Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.
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Add deoxygenated HEMA-TMS (e.g., 10 mmol) and anisole (e.g., 5 mL) to the flask via a degassed syringe.
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Place the flask in a thermostated oil bath at the desired temperature (e.g., 70 °C).
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Initiate the polymerization by adding deoxygenated EBiB (e.g., 0.1 mmol) via a degassed syringe.
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Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
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Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.
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Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent such as cold methanol or hexane.
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Caption: General workflow for the ATRP of HEMA-TMS.
Example Protocol for RAFT Polymerization of HEMA-TMS (Adapted from similar methacrylate polymerizations):
Note: This is a generalized procedure and may require optimization.
-
Reagents:
-
Monomer: 2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS), passed through a basic alumina column.
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Initiator: Azobisisobutyronitrile (AIBN).
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RAFT Agent: e.g., 2-Cyano-2-propyl dithiobenzoate (CPDB).
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Solvent: Dioxane or another suitable anhydrous solvent.
-
-
Procedure:
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In a reaction vessel, combine HEMA-TMS, CPDB, AIBN, and dioxane in the desired molar ratios.
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Deoxygenate the mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.
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Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
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Allow the polymerization to proceed for the desired time.
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Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.
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Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
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Collect the polymer by filtration and dry under vacuum.
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Deprotection of Poly(2-(trimethylsilyloxy)ethyl methacrylate) to Poly(2-hydroxyethyl methacrylate)
The trimethylsilyl ether groups of poly(HEMA-TMS) can be readily cleaved under mild acidic conditions to yield the desired hydrophilic polymer, poly(2-hydroxyethyl methacrylate) (PHEMA).
Methodology:
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Dissolve the poly(HEMA-TMS) in a suitable solvent such as tetrahydrofuran (THF).
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Add a few drops of a dilute acid, such as hydrochloric acid (e.g., 1 M HCl), to the polymer solution.
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Stir the mixture at room temperature. The progress of the deprotection can be monitored by the disappearance of the trimethylsilyl proton signal in the ¹H NMR spectrum.
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Once the deprotection is complete, neutralize the solution with a mild base, such as sodium bicarbonate.
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Precipitate the resulting PHEMA in a non-solvent like diethyl ether or hexane.
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Collect the polymer by filtration and dry under vacuum.
Caption: Deprotection of poly(HEMA-TMS) to PHEMA via hydrolysis.
Applications in Drug Development and Research
The ability to polymerize HEMA-TMS in a controlled manner opens up numerous possibilities for creating advanced polymer architectures for biomedical applications.
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Drug Delivery: Well-defined block copolymers containing PHEMA as the hydrophilic block can be synthesized. These amphiphilic block copolymers can self-assemble into micelles or other nanostructures in aqueous media, which can serve as carriers for hydrophobic drugs. The controlled release of the drug can be triggered by changes in the physiological environment.
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Biocompatible Coatings: Surfaces of medical devices and implants can be coated with PHEMA brushes, synthesized via surface-initiated ATRP or RAFT of HEMA-TMS followed by deprotection. These hydrophilic coatings can improve biocompatibility and reduce protein adsorption and cell adhesion.
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Hydrogels: PHEMA is a key component of many hydrogels used in soft contact lenses, tissue engineering scaffolds, and wound dressings. The use of HEMA-TMS in their synthesis allows for greater control over the hydrogel network structure and properties.
Safety and Handling
2-(Trimethylsilyloxy)ethyl methacrylate is classified as a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Store in a cool, dry place away from sources of ignition.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the chemical properties and handling of 2-(trimethylsilyloxy)ethyl methacrylate. The provided protocols serve as a starting point for researchers to explore the synthesis and polymerization of this versatile monomer for a wide range of applications, particularly in the development of novel materials for the pharmaceutical and biomedical fields.
